Bryostatin 8
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Overview
Description
Bryostatin 8 is a natural product found in Amathia convoluta, Bugula neritina, and Lissodendoryx isodictyalis with data available.
Scientific Research Applications
1. HIV/AIDS Eradication
Bryostatin 8, along with other bryostatin analogues, has been identified as a potent agent in the activation of latent HIV reservoirs in vitro. These analogues demonstrate significant potential in HIV/AIDS eradication, showing similar or better potencies compared to bryostatin and being considerably more potent than current clinical candidates like prostratin (DeChristopher et al., 2012).
2. Cancer Treatment
This compound, as part of the bryostatin family, has shown promising results in preclinical and clinical studies for treating various cancer types. These compounds, including this compound, are noted for their significant antineoplastic activity against several tumor types. The anticancer activity of bryostatins, including this compound, is attributed to their ability to modulate protein kinase C (PKC) (Kollar et al., 2014).
3. Neurological Disorders
Research has also shown that bryostatins, including this compound, possess properties that may be beneficial in treating neurological disorders. These include the potential to stimulate the growth of new neural connections and enhance long-term memory. This positions this compound as a potential therapeutic agent for neurological conditions (Kollar et al., 2014).
4. Hematopoiesis Stimulation
This compound and other bryostatins have been identified as stimulators of normal human hematopoietic cells. They can directly stimulate bone marrow progenitor cells to form colonies in vitro and functionally activate neutrophils. This suggests a potential application of this compound in treating bone marrow failure states (May et al., 1987).
5. Immunomodulatory Function
Bryostatins, including this compound, exhibit immunomodulatory functions. They have been noted to stimulate cytotoxic T-cell activity and increase the Mini-Mental State Examination (MMSE) score, indicating potential as an immunotherapeutic agent (Philip & Zonder, 1999).
Properties
Molecular Formula |
C45H68O17 |
---|---|
Molecular Weight |
881 g/mol |
IUPAC Name |
[(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate |
InChI |
InChI=1S/C45H68O17/c1-10-12-36(48)59-35-24-32-21-29(47)22-40(52)58-34(26(3)46)23-31-19-28(20-39(51)56-9)41(60-37(49)13-11-2)45(54,62-31)42(4,5)15-14-30-16-27(18-38(50)55-8)17-33(57-30)25-44(53,61-32)43(35,6)7/h14-15,18,20,26,29-35,41,46-47,53-54H,10-13,16-17,19,21-25H2,1-9H3/b15-14+,27-18+,28-20+/t26-,29-,30+,31+,32-,33+,34-,35+,41+,44+,45-/m1/s1 |
InChI Key |
SZVIECHSRIAHOF-LYSQEUSESA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1C[C@H]2C[C@H](CC(=O)O[C@H](C[C@@H]3C/C(=C\C(=O)OC)/[C@@H]([C@@](O3)(C(/C=C/[C@H]4C/C(=C\C(=O)OC)/C[C@H](O4)C[C@@](C1(C)C)(O2)O)(C)C)O)OC(=O)CCC)[C@@H](C)O)O |
SMILES |
CCCC(=O)OC1CC2CC(CC(=O)OC(CC3CC(=CC(=O)OC)C(C(O3)(C(C=CC4CC(=CC(=O)OC)CC(O4)CC(C1(C)C)(O2)O)(C)C)O)OC(=O)CCC)C(C)O)O |
Canonical SMILES |
CCCC(=O)OC1CC2CC(CC(=O)OC(CC3CC(=CC(=O)OC)C(C(O3)(C(C=CC4CC(=CC(=O)OC)CC(O4)CC(C1(C)C)(O2)O)(C)C)O)OC(=O)CCC)C(C)O)O |
Synonyms |
bryostatin 8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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